molecular formula C19H14F2N6O B1139343 Bmn-673 8R,9S CAS No. 1207456-00-5

Bmn-673 8R,9S

Cat. No. B1139343
Key on ui cas rn: 1207456-00-5
M. Wt: 380.4 g/mol
InChI Key: HWGQMRYQVZSGDQ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765945B2

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:13][C:14]3[N:18]([CH3:19])[N:17]=[CH:16][N:15]=3)=[N:7][NH:8][C:9]2=[O:12])=[C:4](/[N:20]=[CH:21]/[C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O>[F:1][C:2]1[CH:3]=[C:4]2[NH:20][CH:21]([C:22]3[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=3)[CH:13]([C:14]3[N:18]([CH3:19])[N:17]=[CH:16][N:15]=3)[C:6]3=[N:7][NH:8][C:9](=[O:12])[C:10]([CH:11]=1)=[C:5]23 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC(=C2C(=NNC(C2=C1)=O)CC1=NC=NN1C)/N=C/C1=CC=C(C=C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C=3C(=NNC(C3C1)=O)C(C(N2)C2=CC=C(C=C2)F)C2=NC=NN2C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765945B2

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:13][C:14]3[N:18]([CH3:19])[N:17]=[CH:16][N:15]=3)=[N:7][NH:8][C:9]2=[O:12])=[C:4](/[N:20]=[CH:21]/[C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O>[F:1][C:2]1[CH:3]=[C:4]2[NH:20][CH:21]([C:22]3[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=3)[CH:13]([C:14]3[N:18]([CH3:19])[N:17]=[CH:16][N:15]=3)[C:6]3=[N:7][NH:8][C:9](=[O:12])[C:10]([CH:11]=1)=[C:5]23 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC(=C2C(=NNC(C2=C1)=O)CC1=NC=NN1C)/N=C/C1=CC=C(C=C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C=3C(=NNC(C3C1)=O)C(C(N2)C2=CC=C(C=C2)F)C2=NC=NN2C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765945B2

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH2:13][C:14]3[N:18]([CH3:19])[N:17]=[CH:16][N:15]=3)=[N:7][NH:8][C:9]2=[O:12])=[C:4](/[N:20]=[CH:21]/[C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O>[F:1][C:2]1[CH:3]=[C:4]2[NH:20][CH:21]([C:22]3[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=3)[CH:13]([C:14]3[N:18]([CH3:19])[N:17]=[CH:16][N:15]=3)[C:6]3=[N:7][NH:8][C:9](=[O:12])[C:10]([CH:11]=1)=[C:5]23 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC(=C2C(=NNC(C2=C1)=O)CC1=NC=NN1C)/N=C/C1=CC=C(C=C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C=3C(=NNC(C3C1)=O)C(C(N2)C2=CC=C(C=C2)F)C2=NC=NN2C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.